N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
Overview
Description
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide, also known as DMP785, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the pyrazole family and has a molecular weight of 384.47 g/mol.
Mechanism of Action
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide inhibits the activity of PKB by binding to its active site. This prevents the activation of downstream signaling pathways involved in cell growth and survival. N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to reduce tumor growth in various cancer cell lines. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders. Additionally, N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in lab experiments is its specificity for PKB. This allows for the selective inhibition of PKB activity without affecting other signaling pathways. However, one limitation of using N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide. One potential area of research is the development of more soluble analogs of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide for in vivo studies. Additionally, the potential of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide as a therapeutic agent for metabolic disorders and neurodegenerative diseases warrants further investigation. Finally, the use of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in combination with other therapeutic agents may enhance its efficacy in treating cancer.
Scientific Research Applications
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the activity of protein kinase B (PKB), which is involved in cell growth and survival pathways. N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been studied for its potential in treating cancer, neurodegenerative diseases, and metabolic disorders.
properties
IUPAC Name |
3-N,3-N-diethyl-5-N-(4-methoxyphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-5-21(6-2)17(23)14-11-15(20(3)19-14)16(22)18-12-7-9-13(24-4)10-8-12/h7-11H,5-6H2,1-4H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZFQOPJSOBIDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.